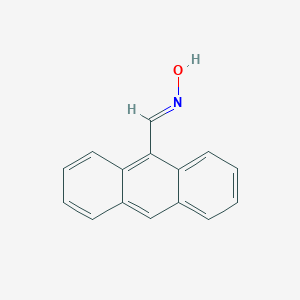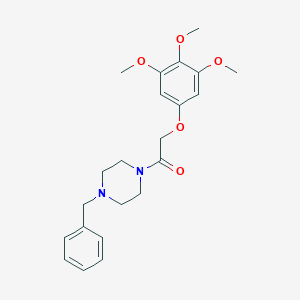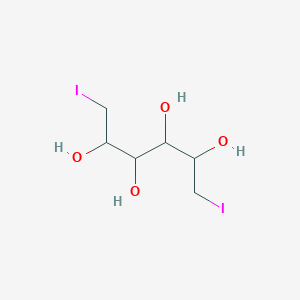![molecular formula C15H14N2OS B232155 6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the dibenzo[b,e]oxepin family, which is known for its diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of 6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and neuronal damage.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been shown to reduce inflammation, inhibit tumor growth, and protect neurons from damage. Additionally, it has been shown to have antioxidant properties, which may help to prevent oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate in lab experiments is its wide range of potential applications. This compound has been shown to have activity in a number of different research areas, making it a versatile tool for scientists. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate. One area of focus is the development of new drugs and therapies based on this compound. Researchers are also interested in exploring the underlying mechanisms of its activity in cells, which may provide new insights into the treatment of various diseases. Additionally, there is interest in exploring the potential use of this compound in combination with other drugs or therapies, which may enhance its effectiveness.
Méthodes De Synthèse
The synthesis of 6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate involves the reaction of dibenzo[b,e]oxepin with imidothiocarbamate. This reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, oncology, and immunology. This compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for the development of new drugs and therapies.
Propriétés
Formule moléculaire |
C15H14N2OS |
|---|---|
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
6,11-dihydrobenzo[c][1]benzoxepin-11-yl carbamimidothioate |
InChI |
InChI=1S/C15H14N2OS/c16-15(17)19-14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)14/h1-8,14H,9H2,(H3,16,17) |
Clé InChI |
NNJHAWQRWSNYBT-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3O1)SC(=N)N |
SMILES canonique |
C1C2=CC=CC=C2C(C3=CC=CC=C3O1)SC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)
![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)

![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)
![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)
![3-Chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-9-ol](/img/structure/B232093.png)



![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)
![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)
![1-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232106.png)
